![molecular formula C15H10N4OS B2591045 N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1251576-81-4](/img/structure/B2591045.png)

N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

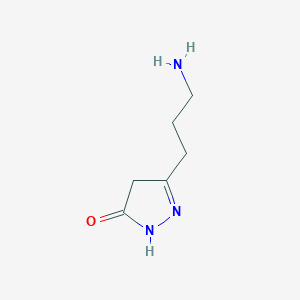

“N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide” is a derivative of 8H-Indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease . The representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .

Synthesis Analysis

The synthesis of “N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide” involves a series of reactions . The compound 7a, which is a representative compound in the series, has been found to exhibit inhibitory activity against SARS-CoV-2 3CL pro .Molecular Structure Analysis

The molecular structure of “N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide” has been analyzed through molecular docking . The indene moiety of compound 7a buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide” have been analyzed . The position of the methoxy group on the phenyl ring significantly affected inhibitory activities against SARS-CoV-2 3CL pro .科学的研究の応用

Antiviral Activity Against SARS-CoV-2

The COVID-19 pandemic caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has led to significant global health challenges. Researchers have explored novel inhibitors to combat the virusN-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide and its derivatives have been investigated for their inhibitory activity against the 3-Chymotrypsin-like cysteine protease (3CL pro), a crucial enzyme in viral replication . Among these derivatives, the representative compound 7a demonstrated promising inhibitory activity against SARS-CoV-2 3CL pro, with an IC50 of 1.28 ± 0.17 μM . Molecular docking studies further elucidated the binding mode of compound 7a with the 3CL pro . These findings suggest that this compound could serve as a prototype for developing novel antiviral agents.

Drug Design and Synthesis

Researchers have explored the synthesis and characterization of a small collection of 8H-indeno[1,2-d]thiazole derivatives. These compounds were evaluated in vitro as potential SARS-CoV-2 3CL pro inhibitors . The results of this work provide valuable insights into the design and development of new antiviral drugs.

作用機序

Target of Action

The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide is the 3-Chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2 . This protease plays a crucial role in viral replication, making it an attractive target for therapeutic intervention .

Mode of Action

N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide interacts with 3CLpro, inhibiting its activity. This interaction disrupts the protease’s role in viral replication, thereby inhibiting the replication of SARS-CoV-2 .

Biochemical Pathways

The inhibition of 3CLpro by N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide affects the biochemical pathway of viral replication. By inhibiting 3CLpro, the compound prevents the protease from cleaving viral polyproteins into functional units, which are necessary for the replication of the virus .

Pharmacokinetics

The compound’s inhibitory activity against 3clpro suggests it can reach its target in effective concentrations .

Result of Action

The molecular effect of N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide’s action is the inhibition of 3CLpro, which results in the disruption of SARS-CoV-2 replication . The cellular effect is the prevention of viral proliferation within the host cells .

将来の方向性

The preliminary results of the study on “N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide” provide a unique prototype for the development of novel inhibitors against SARS-CoV-2 3CL pro . Future research could focus on optimizing the structure of this compound to enhance its inhibitory activity and reduce any potential side effects.

特性

IUPAC Name |

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4OS/c20-14(11-8-16-5-6-17-11)19-15-18-13-10-4-2-1-3-9(10)7-12(13)21-15/h1-6,8H,7H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWQHSFWMZRWQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2590964.png)

![4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2590966.png)

![N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2590968.png)

![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![N-(4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590975.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2590976.png)

![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2590977.png)

![3-[[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2590983.png)

![N-[(quinolin-8-yl)methyl]methanesulfonamide](/img/structure/B2590984.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2590985.png)